molecular formula C18H19N3O4 B11024980 N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B11024980
M. Wt: 341.4 g/mol
InChI Key: RPIPEWLEXUAOLF-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that combines a pyrazole ring with a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves the following steps:

    Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives with appropriate aldehydes under acidic or basic conditions.

    Attachment of the Pyrazole Ring: The pyrazole ring is introduced by reacting the chromenone derivative with a suitable pyrazole precursor, such as 1-methyl-1H-pyrazole-4-carboxylic acid, under coupling conditions using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Formation of the Final Compound: The final step involves the coupling of the pyrazole-chromenone intermediate with 2-bromoacetamide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone moiety can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the chromenone or pyrazole rings can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives of the chromenone or pyrazole rings.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving chromenone or pyrazole-binding sites. It can also be used in the development of new biochemical assays.

Medicine

Medically, this compound holds potential as a lead compound for drug development. Its structure suggests possible activity against various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as fluorescence or catalytic activity, due to its chromenone moiety.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chromenone moiety may interact with active sites of enzymes, while the pyrazole ring could enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide: Lacks the propyl group on the chromenone moiety.

    N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetamide: Contains a methyl group instead of a propyl group on the chromenone moiety.

    N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-ethyl-2H-chromen-7-yl)oxy]acetamide: Contains an ethyl group instead of a propyl group on the chromenone moiety.

Uniqueness

The presence of the propyl group on the chromenone moiety in N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide may confer unique properties such as increased lipophilicity, which can affect its biological activity and pharmacokinetic profile. This structural variation can lead to differences in binding affinity, specificity, and overall efficacy compared to similar compounds.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-2-(2-oxo-4-propylchromen-7-yl)oxyacetamide

InChI

InChI=1S/C18H19N3O4/c1-3-4-12-7-18(23)25-16-8-14(5-6-15(12)16)24-11-17(22)20-13-9-19-21(2)10-13/h5-10H,3-4,11H2,1-2H3,(H,20,22)

InChI Key

RPIPEWLEXUAOLF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CN(N=C3)C

Origin of Product

United States

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